molecular formula C24H26N2O3 B10882555 1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone

Cat. No.: B10882555
M. Wt: 390.5 g/mol
InChI Key: UCJOWIKNRBWRAB-UHFFFAOYSA-N
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Description

1-[4-(2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxybenzyl group and a naphthyloxy group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[4-(2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts The final step involves the attachment of the naphthyloxy group, which can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Scientific Research Applications

1-[4-(2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors, such as alpha1-adrenergic receptors, modulating their activity . This interaction can lead to various physiological effects, depending on the specific receptor and pathway involved. The compound’s structure allows it to fit into the binding sites of these receptors, influencing their function and leading to the observed biological effects.

Comparison with Similar Compounds

1-[4-(2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE can be compared to other similar compounds, such as:

These compounds share structural similarities with 1-[4-(2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE, particularly in the presence of the piperazine ring and aryl groups. the unique substitution pattern in 1-[4-(2-METHOXYBENZYL)PIPERAZINO]-2-(2-NAPHTHYLOXY)-1-ETHANONE imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C24H26N2O3/c1-28-23-9-5-4-8-21(23)17-25-12-14-26(15-13-25)24(27)18-29-22-11-10-19-6-2-3-7-20(19)16-22/h2-11,16H,12-15,17-18H2,1H3

InChI Key

UCJOWIKNRBWRAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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